molecular formula C13H21KO13S B154072 Methylcarrabioside 4'-sulfate CAS No. 132895-19-3

Methylcarrabioside 4'-sulfate

Cat. No. B154072
M. Wt: 456.46 g/mol
InChI Key: SEQHRSARETVHCN-JYKRROPNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcarrabioside 4'-sulfate (MCS) is a rare carbohydrate molecule that has gained attention in the scientific community due to its potential applications in various fields. MCS is a sulfated disaccharide that is found in the cell wall of certain bacteria, such as Rhodococcus equi and Mycobacterium tuberculosis. In

Mechanism Of Action

The mechanism of action of Methylcarrabioside 4'-sulfate is not well understood. However, it is believed that the sulfation of the disaccharide unit is responsible for its biological activity. The sulfate group is thought to play a key role in the interaction between Methylcarrabioside 4'-sulfate and its target molecules.

Biochemical And Physiological Effects

Methylcarrabioside 4'-sulfate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Rhodococcus equi and Mycobacterium tuberculosis. Additionally, Methylcarrabioside 4'-sulfate has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methylcarrabioside 4'-sulfate for lab experiments is its rarity. This makes it a valuable molecule for research purposes. Additionally, Methylcarrabioside 4'-sulfate has been shown to have a high degree of purity, which makes it a reliable molecule for research purposes. However, one of the main limitations of Methylcarrabioside 4'-sulfate for lab experiments is its complex synthesis method. This makes it difficult to produce large quantities of the molecule, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of Methylcarrabioside 4'-sulfate. One potential direction is the development of new drugs based on the molecule. Another potential direction is the study of the mechanism of action of Methylcarrabioside 4'-sulfate, which could lead to a better understanding of its biological activity. Additionally, the study of the biosynthesis of Methylcarrabioside 4'-sulfate could lead to the development of new methods for the production of rare carbohydrates.

Synthesis Methods

The synthesis of Methylcarrabioside 4'-sulfate is a complex process that involves several steps. The first step is the synthesis of the disaccharide unit, which is typically achieved through the use of glycosylation reactions. The second step is the sulfation of the disaccharide unit, which is typically achieved through the use of sulfur trioxide-pyridine complex. The final step is the purification of the Methylcarrabioside 4'-sulfate molecule, which is typically achieved through the use of chromatography techniques.

Scientific Research Applications

Methylcarrabioside 4'-sulfate has several potential scientific research applications. One of the most promising applications is in the field of drug discovery. Methylcarrabioside 4'-sulfate has been shown to have antiviral, antibacterial, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Additionally, Methylcarrabioside 4'-sulfate has been shown to have potential applications in the field of biofuels, as it can be used as a substrate for the production of ethanol.

properties

CAS RN

132895-19-3

Product Name

Methylcarrabioside 4'-sulfate

Molecular Formula

C13H21KO13S

Molecular Weight

456.46 g/mol

IUPAC Name

potassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3S,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate

InChI

InChI=1S/C13H22O13S.K/c1-21-12-8(17)11-10(5(24-12)3-22-11)25-13-7(16)6(15)9(4(2-14)23-13)26-27(18,19)20;/h4-17H,2-3H2,1H3,(H,18,19,20);/q;+1/p-1/t4-,5+,6-,7-,8-,9+,10?,11+,12+,13+;/m1./s1

InChI Key

SEQHRSARETVHCN-JYKRROPNSA-M

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)O.[K+]

SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+]

Canonical SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+]

synonyms

MACS 4-S
methyl alpha-carrabioside 4'-sulfate
methylcarrabioside 4'-sulfate

Origin of Product

United States

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